molecular formula C14H12BNO3 B1416894 2-(2-Cyanophenylmethoxy)phenylboronic acid CAS No. 1256355-77-7

2-(2-Cyanophenylmethoxy)phenylboronic acid

Cat. No.: B1416894
CAS No.: 1256355-77-7
M. Wt: 253.06 g/mol
InChI Key: KMFCIPQMUBUQLW-UHFFFAOYSA-N
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Description

2-(2-Cyanophenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C14H12BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanophenylmethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic acid typically involves the reaction of 2-(2-cyanophenylmethoxy)phenylboronic ester with a suitable boronic acid precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Biological Activity

2-(2-Cyanophenylmethoxy)phenylboronic acid (CAS No. 1256355-77-7) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of phenylboronic acids, which have been studied for their interactions with various biological targets, including enzymes and receptors. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a boronic acid group attached to a phenyl ring that is further substituted with a cyanophenylmethoxy group. This unique arrangement enhances its ability to interact with biological molecules.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, a property that is particularly relevant in biochemical processes. The binding affinity of this compound to specific biological targets can influence various cellular pathways.

  • Binding Interactions : Research indicates that the compound can interact with specific enzymes and receptors, potentially modulating their activity.
  • Cis-Diol Complex Formation : Similar to other phenylboronic acids, it is hypothesized that this compound may form cis-diol complexes within cells, influencing cellular signaling and metabolism .

Anticancer Properties

Studies have shown that phenylboronic acids can exhibit anticancer activity by inducing apoptosis in cancer cells. The efficacy of this compound in inhibiting tumor growth has been explored in various models:

  • In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation.
  • In Vivo Studies : In animal models, treatment with this compound resulted in reduced tumor sizes without significant toxicity to normal tissues .

Antimicrobial Activity

The antimicrobial properties of boronic acids have been investigated extensively. Preliminary data suggest that this compound may possess antibacterial effects, although further studies are required to elucidate its spectrum of activity and mechanism.

Data Table: Summary of Biological Activities

Activity Model Effect Reference
AnticancerMDA-MB-468 xenograft>90% tumor growth inhibition
AntimicrobialVarious bacterial strainsInhibition observed
Apoptosis InductionCancer cell linesSignificant induction

Case Studies

  • Case Study on Anticancer Efficacy : A study published in ACS Medicinal Chemistry Letters demonstrated that phenylboronic acid derivatives, including this compound, showed potent anticancer activity against triple-negative breast cancer (TNBC) models . The study highlighted the compound's ability to reduce tumor growth significantly while exhibiting lower toxicity compared to standard chemotherapeutics.
  • Antimicrobial Investigation : Another study focused on the antimicrobial properties of boronic acids, including this compound. Results indicated promising antibacterial effects against certain strains, suggesting potential applications in treating bacterial infections.

Properties

IUPAC Name

[2-[(2-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-5-1-2-6-12(11)10-19-14-8-4-3-7-13(14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFCIPQMUBUQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=C2C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655547
Record name {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-77-7
Record name {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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